Cas no 53007-06-0 (N-Formylcytisine)

N-Formylcytisine structure
N-Formylcytisine structure
Product name:N-Formylcytisine
CAS No:53007-06-0
MF:C12H14N2O2
MW:218.251762866974
CID:1580139
PubChem ID:179619

N-Formylcytisine Chemical and Physical Properties

Names and Identifiers

    • (1R,5S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbaldehyde
    • N-Formylcytisine
    • (-)-N-Formylcytisine
    • 1,5-Methano-2H-pyrido(1,2-a)(1,5)diazocine-3(4H)-carboxaldehyde, 1,5,6,8-tetrahydro-8-oxo-, (1R,5S)-
    • ST057699
    • Q27260566
    • 8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbaldehyde
    • (1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.0?,?]trideca-2,4-diene-11-carbaldehyde
    • DTXSID00967487
    • (1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbaldehyde
    • MS-23204
    • NS00094240
    • CS-0134817
    • HY-N7625
    • 53007-06-0
    • AKOS024282716
    • 6-oxo-7,11-diazatricyclo[7.3.1.0<2,7>]trideca-2,4-diene-11-carbaldehyde
    • DA-76147
    • 1,5-Methano-2H-pyrido[1,2-a][1,5]diazocine-3(4H)-carboxaldehyde, 1,5,6,8-tetrahydro-8-oxo-, (1R,5S)-; 1,5-Methano-2H-pyrido[1,2-a][1,5]diazocine-3(4H)-carboxaldehyde, 1,5,6,8-tetrahydro-8-oxo-, (1R)-; (1R,5S)-1,5,6,8-Tetrahydro-8-oxo-1,5-methano-2H-pyrido[1,2-a][1,5]diazocine-3(4H)-carboxaldehyde; (-)-N-Formylcytisine; N-Formylcytisine
    • G17773
    • Inchi: 1S/C12H14N2O2/c15-8-13-5-9-4-10(7-13)11-2-1-3-12(16)14(11)6-9/h1-3,8-10H,4-7H2/t9-,10+/m0/s1
    • InChI Key: PCYQRXYBKKZUSR-VHSXEESVSA-N
    • SMILES: O=C1C([H])=C([H])C([H])=C2[C@@]3([H])C([H])([H])N(C([H])=O)C([H])([H])[C@@]([H])(C([H])([H])N21)C3([H])[H]

Computed Properties

  • Exact Mass: 218.10562
  • Monoisotopic Mass: 218.106
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 0
  • Complexity: 400
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 40.6
  • XLogP3: 0.1
  • Molecular Weight: 218.25

Experimental Properties

  • Density: 1.3±0.1 g/cm3
  • Boiling Point: 512.8±49.0 °C at 760 mmHg
  • Flash Point: 267.4±22.2 °C
  • PSA: 40.62
  • Vapor Pressure: 0.0±1.3 mmHg at 25°C

N-Formylcytisine Security Information

N-Formylcytisine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
F698970-10mg
N-Formylcytisine
53007-06-0
10mg
$ 244.00 2023-09-07
ChemScence
CS-0134817-1mg
N-Formylcytisine
53007-06-0 98.90%
1mg
$140.0 2022-04-27
TargetMol Chemicals
TN7054-10 mg
N-Formylcytisine
53007-06-0 99.90%
10mg
¥ 1,370 2023-07-10
A2B Chem LLC
AG33786-1mg
N-Formylcytisine
53007-06-0 99%
1mg
$95.00 2024-04-19
A2B Chem LLC
AG33786-5mg
N-Formylcytisine
53007-06-0 99%
5mg
$185.00 2024-04-19
TargetMol Chemicals
TN7054-1 ml * 10 mm
N-Formylcytisine
53007-06-0 99.90%
1 ml * 10 mm
¥ 793 2024-07-19
eNovation Chemicals LLC
Y1243621-1mg
N-Formylcytisine
53007-06-0 98%
1mg
$100 2024-06-06
TRC
F698970-100mg
N-Formylcytisine
53007-06-0
100mg
$ 1866.00 2023-09-07
TargetMol Chemicals
TN7054-1 mL * 10 mM (in DMSO)
N-Formylcytisine
53007-06-0 99.90%
1 mL * 10 mM (in DMSO)
¥ 1010 2023-09-15
TargetMol Chemicals
TN7054-10mg
N-Formylcytisine
53007-06-0 99.90%
10mg
¥ 1370 2024-07-19

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:53007-06-0)N-Formylcytisine
A1031718
Purity:99%
Quantity:10mg
Price ($):211.0